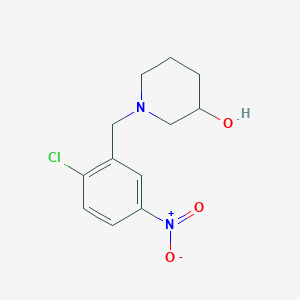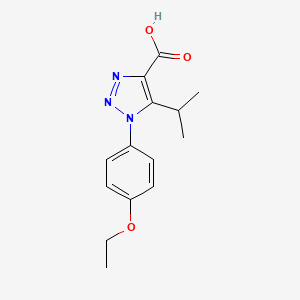amino]benzamide](/img/structure/B5085216.png)
N-(4-chlorobenzyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide, commonly known as CDB-2914, is a synthetic steroid receptor modulator that has been extensively studied for its potential use in reproductive medicine. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for a variety of applications. In
作用機序
CDB-2914 works by binding to the progesterone receptor and blocking the action of progesterone. This prevents the thickening of the endometrium and inhibits ovulation, making it a potent contraceptive. Additionally, CDB-2914 has been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating endometriosis and uterine fibroids.
Biochemical and Physiological Effects:
CDB-2914 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of genes involved in progesterone signaling, which contributes to its anti-progestational activity. Additionally, CDB-2914 has been shown to inhibit the growth of breast cancer cells and to induce apoptosis in these cells.
実験室実験の利点と制限
CDB-2914 has several advantages as a research tool. It is a potent and selective progesterone receptor modulator, which makes it a valuable tool for studying the role of progesterone in reproductive biology. Additionally, CDB-2914 has been shown to have low toxicity and to be well-tolerated in animal studies. However, CDB-2914 has some limitations as a research tool. It is a synthetic compound, which may limit its relevance to natural biological systems. Additionally, its anti-progestational activity may make it difficult to use in studies that require intact progesterone signaling.
将来の方向性
There are several future directions for research on CDB-2914. One area of interest is the development of new contraceptive options based on CDB-2914. Additionally, there is ongoing research into the use of CDB-2914 as a treatment for endometriosis, uterine fibroids, and breast cancer. Another area of interest is the development of new synthetic steroid receptor modulators based on the structure of CDB-2914. These compounds may have improved potency, selectivity, and efficacy compared to CDB-2914. Finally, there is ongoing research into the mechanism of action of CDB-2914, which may lead to a better understanding of progesterone signaling and its role in reproductive biology.
Conclusion:
In conclusion, CDB-2914 is a synthetic steroid receptor modulator that has been extensively studied for its potential use in reproductive medicine. It has a unique mechanism of action that makes it a promising candidate for a variety of applications. While there are some limitations to its use as a research tool, CDB-2914 has several advantages and is a valuable tool for studying the role of progesterone in reproductive biology. Ongoing research into CDB-2914 may lead to the development of new contraceptive options and treatments for reproductive disorders.
合成法
CDB-2914 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 3,4-dimethoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 4-(methylsulfonyl)benzoyl chloride to form the final product, CDB-2914.
科学的研究の応用
CDB-2914 has been extensively studied for its potential use in reproductive medicine. It has been shown to have potent anti-progestational activity, which makes it a promising candidate for use as an emergency contraceptive. Additionally, CDB-2914 has been shown to have potential as a treatment for endometriosis, uterine fibroids, and breast cancer.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-26(32(28,29)20-12-13-21(30-2)22(14-20)31-3)19-10-6-17(7-11-19)23(27)25-15-16-4-8-18(24)9-5-16/h4-14H,15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVSYCQOWIMZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)


![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5085194.png)



![2-(5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5085244.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5085251.png)